(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, automated systems, and advanced purification techniques to ensure high efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindoles: These compounds contain a spirocyclic structure fused to the indole ring and exhibit similar biological activities.
Indole Derivatives: Compounds like 3-methylindole and 5-fluoroindole share structural similarities and are used in similar applications.
Uniqueness
(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15FN2O |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
(3S)-6-fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H15FN2O/c1-7-3-12-10(6-15-7)9-4-8(17-2)5-11(14)13(9)16-12/h4-5,7,15-16H,3,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
PCKCKTFOKKJXDI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F |
Canonical SMILES |
CC1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F |
Origin of Product |
United States |
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